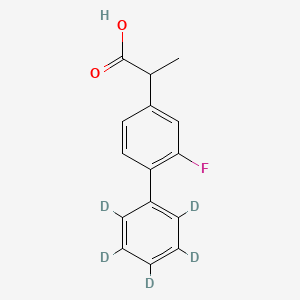

Flurbiprofen-d5

- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.

- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción general

Descripción

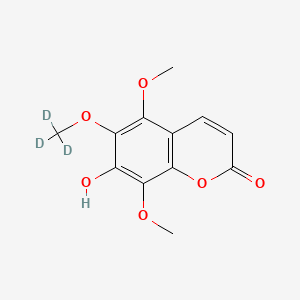

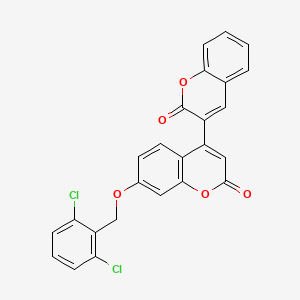

Flurbiprofen-d5 is a deuterium-labeled derivative of flurbiprofen, a nonsteroidal anti-inflammatory drug (NSAID). This compound is primarily used in scientific research as a tracer for quantitation during the drug development process. Flurbiprofen itself is known for its anti-inflammatory, analgesic, and antipyretic properties, commonly used in the treatment of conditions such as osteoarthritis and rheumatoid arthritis .

Métodos De Preparación

The synthesis of flurbiprofen-d5 involves the incorporation of deuterium atoms into the flurbiprofen molecule. One common method for preparing flurbiprofen involves the coupling reaction of 2-(4-amino-3-fluorophenyl) ethyl propionate and benzene to obtain 2-(2-fluoro-4-biphenyl) ethyl propionate. This is followed by diazotization using sodium nitrite or isoamyl nitrite and dehydration with silica gel, resulting in the target product after hydrolysis . Industrial production methods for this compound would follow similar synthetic routes but with the substitution of hydrogen atoms with deuterium.

Análisis De Reacciones Químicas

Flurbiprofen-d5, like its non-deuterated counterpart, undergoes various chemical reactions including:

Oxidation: Flurbiprofen can be oxidized to form corresponding carboxylic acids.

Reduction: Reduction reactions can convert flurbiprofen to its alcohol derivatives.

Substitution: Halogenation reactions can introduce halogen atoms into the aromatic ring of flurbiprofen. Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and halogenating agents like bromine. .

Aplicaciones Científicas De Investigación

Flurbiprofen-d5 is extensively used in scientific research due to its stable isotope labeling. Some of its applications include:

Pharmacokinetic Studies: Used to study the absorption, distribution, metabolism, and excretion of flurbiprofen in the body.

Metabolic Pathway Analysis: Helps in identifying and quantifying metabolites of flurbiprofen.

Drug Interaction Studies: Used to investigate potential interactions between flurbiprofen and other drugs.

Inflammatory Disease Research: Utilized in studies related to inflammatory diseases such as osteoarthritis and rheumatoid arthritis.

Cancer Research: Flurbiprofen has been studied for its potential use in colorectal cancer research .

Mecanismo De Acción

Flurbiprofen-d5 exerts its effects through the same mechanism as flurbiprofen. It works by reversibly inhibiting the enzyme cyclooxygenase (COX), which is responsible for the conversion of arachidonic acid to prostaglandins. Prostaglandins play a key role in the generation of the inflammatory response. By inhibiting COX, flurbiprofen reduces the production of prostaglandins, thereby reducing inflammation, pain, and fever .

Comparación Con Compuestos Similares

Flurbiprofen-d5 is structurally and pharmacologically related to other NSAIDs such as:

Ibuprofen: Another propionic acid derivative with similar anti-inflammatory, analgesic, and antipyretic properties.

Ketoprofen: Known for its potent anti-inflammatory effects.

Fenoprofen: Used for its analgesic and anti-inflammatory properties. The uniqueness of this compound lies in its deuterium labeling, which provides distinct advantages in pharmacokinetic and metabolic studies due to the kinetic isotope effect

Propiedades

Fórmula molecular |

C15H13FO2 |

|---|---|

Peso molecular |

249.29 g/mol |

Nombre IUPAC |

2-[3-fluoro-4-(2,3,4,5,6-pentadeuteriophenyl)phenyl]propanoic acid |

InChI |

InChI=1S/C15H13FO2/c1-10(15(17)18)12-7-8-13(14(16)9-12)11-5-3-2-4-6-11/h2-10H,1H3,(H,17,18)/i2D,3D,4D,5D,6D |

Clave InChI |

SYTBZMRGLBWNTM-VIQYUKPQSA-N |

SMILES isomérico |

[2H]C1=C(C(=C(C(=C1[2H])[2H])C2=C(C=C(C=C2)C(C)C(=O)O)F)[2H])[2H] |

SMILES canónico |

CC(C1=CC(=C(C=C1)C2=CC=CC=C2)F)C(=O)O |

Origen del producto |

United States |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

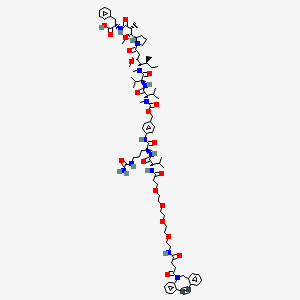

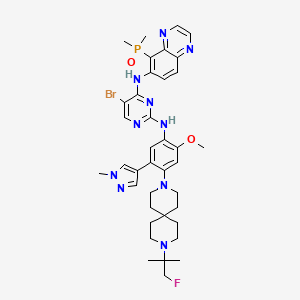

![N-[2-[[(2S)-2-(4-chlorophenyl)-3-[4-[(5R,7R)-7-hydroxy-5-methyl-6,7-dihydro-5H-cyclopenta[d]pyrimidin-4-yl]piperazin-1-yl]-3-oxopropyl]amino]ethyl]-N'-[(2S)-1-[(2S,4R)-4-hydroxy-2-[[(1S)-1-[4-(4-methyl-1,3-thiazol-5-yl)phenyl]ethyl]carbamoyl]pyrrolidin-1-yl]-3,3-dimethyl-1-oxobutan-2-yl]dodecanediamide](/img/structure/B12419934.png)

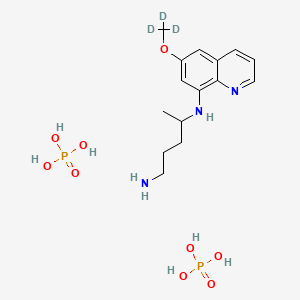

![(2~{S})-2-[[(2~{S})-1-[[(2~{S})-3-(4-hydroxyphenyl)-1-oxidanyl-1-oxidanylidene-propan-2-yl]amino]-1-oxidanylidene-hexan-2-yl]amino]-4-phenyl-butanoic acid](/img/structure/B12419965.png)

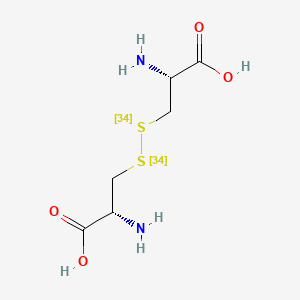

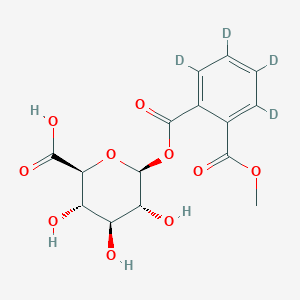

![1-[2-Hydroxy-3-(1-naphthalenyloxy)propyl]-2,5-pyrrolidinedione-d7](/img/structure/B12419998.png)